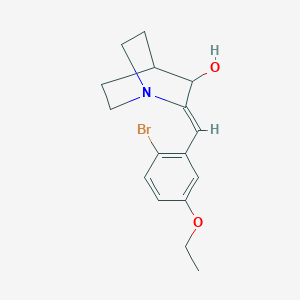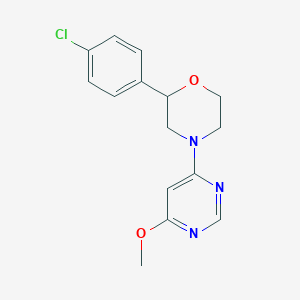![molecular formula C14H15ClN2O3 B5402553 N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine, also known as indole-3-propionic acid (IPA), is a natural compound that is found in a variety of foods, including cruciferous vegetables, such as broccoli and cauliflower, and in fermented foods, such as cheese and sauerkraut. IPA has been the subject of numerous scientific studies due to its potential health benefits.
Mechanism of Action
The exact mechanism of action of IPA is not fully understood, but it is thought to work by modulating various signaling pathways in the body, including the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses, and the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Research has shown that IPA has a variety of biochemical and physiological effects in the body, including the ability to reduce oxidative stress, inflammation, and cell death, and to promote cell survival and energy metabolism. Additionally, IPA has been shown to improve glucose tolerance and insulin sensitivity, and to reduce the risk of obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using IPA in lab experiments is that it is a natural compound that is found in a variety of foods, and is therefore readily available for use. Additionally, IPA has been shown to have low toxicity and few side effects. However, one limitation of using IPA in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are many potential future directions for research on IPA. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action, and to identify potential drug targets for the development of new treatments. Finally, more research is needed to determine the optimal dosing and administration of IPA for maximum therapeutic benefit.
Synthesis Methods
IPA can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of indole-3-acetic acid with alanine, while microbial fermentation involves the use of bacteria, such as Clostridium sporogenes, to convert tryptophan into IPA.
Scientific Research Applications
IPA has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that IPA has antioxidant, anti-inflammatory, and neuroprotective properties, and may have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
2-[3-(6-chloroindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(14(19)20)16-13(18)5-7-17-6-4-10-2-3-11(15)8-12(10)17/h2-4,6,8-9H,5,7H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLRCIKUHGLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)


![2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5402494.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-[(2-pyridinylthio)methyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5402514.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)

![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)